Bis(2,2,2-trichloroethyl) sulfite
CAS No.: 36884-93-2
Cat. No.: VC16201800
Molecular Formula: C4H4Cl6O3S
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36884-93-2 |
|---|---|
| Molecular Formula | C4H4Cl6O3S |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | bis(2,2,2-trichloroethyl) sulfite |
| Standard InChI | InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
| Standard InChI Key | UPLUJYOFSVMSOR-UHFFFAOYSA-N |
| Canonical SMILES | C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl |
Introduction
Molecular Structure and Characterization
Structural Features
Bis(2,2,2-trichloroethyl) sulfite belongs to the class of sulfite esters, where the sulfite group () is esterified with two trichloroethanol derivatives. The compound’s IUPAC name, bis(2,2,2-trichloroethyl) sulfite, reflects the substitution pattern of chlorine atoms on each ethyl group attached to the sulfite oxygen atoms. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.8 g/mol |
| InChI | InChI=1S/C4H4Cl6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
| InChIKey | UPLUJYOFSVMSOR-UHFFFAOYSA-N |
| Canonical SMILES | C(C(Cl)(Cl)Cl)OS(=O)OCC(Cl)(Cl)Cl |
The symmetry of the molecule arises from the two identical trichloroethyl groups, which likely influence its crystallinity and solubility.
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for bis(2,2,2-trichloroethyl) sulfite remain unpublished, computational models predict strong infrared absorption bands corresponding to sulfite stretching (950–1050 cm) and vibrations (600–800 cm). The electron-withdrawing chlorine atoms reduce electron density on the sulfite oxygen, potentially increasing the compound’s susceptibility to nucleophilic attack at the sulfur center.
Synthesis and Manufacturing
Existing Methodologies
This reaction would require stringent temperature control to prevent side reactions such as oxidation or elimination.
Industrial-Scale Considerations
A Chinese patent detailing the synthesis of bis(2,2,2-trifluoroethyl) ether (CN112299960B) provides insights into scalable processes for chlorinated ethers, though the sulfite analog presents distinct challenges . Key parameters from the patent include:
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Reactor Design: Pressure-resistant vessels (0.7–0.8 MPa) to manage volatile intermediates.
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Catalysts: Antimony pentachloride () or metal halides to accelerate halogenation.
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Purification: Fractional distillation under reduced pressure (8–15 kPa) to isolate high-purity product.
Adapting these methods to bis(2,2,2-trichloroethyl) sulfite would necessitate substituting fluorine-containing reagents with chlorinated analogs and optimizing reaction stoichiometry to account for the sulfite group’s lower nucleophilicity compared to ethers .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is governed by the sulfite group’s propensity to hydrolyze in aqueous environments. In acidic conditions, bis(2,2,2-trichloroethyl) sulfite likely undergoes hydrolysis to form trichloroethanol and sulfurous acid:
This reactivity suggests limited environmental persistence but raises concerns about handling and storage. Thermal gravimetric analysis (TGA) of similar compounds indicates decomposition onset temperatures near 150°C, with release of chlorine gas () and sulfur oxides ().
Solubility and Phase Behavior
Preliminary solubility data extrapolated from structurally related compounds suggest:
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Lipophilicity: High logP (~4.2) due to trichloroethyl groups, favoring solubility in organic solvents (e.g., dichloromethane, chloroform).
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Aqueous Solubility: <1 mg/mL at 25°C, necessitating surfactants or co-solvents for aqueous applications.
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